molecular formula C7H11ClN2O2S B2829270 2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride CAS No. 1909311-79-0

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride

Cat. No. B2829270
CAS RN: 1909311-79-0
M. Wt: 222.69
InChI Key: YYSYVMMCUAFAHZ-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride” is a compound that contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This compound is an intermediate used in the synthesis of Cefotiam Dihydrochloride , an antibiotic product used in injections to treat bacterial infections .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including “2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride”, often involves the condensation of thiourea and an alpha-halo ketone . In one method, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea to give ethyl (2-aminothiazol-4-yl)-acetate hydrochloride .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride” includes a thiazole core, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

The future directions for “2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Their structural variations have produced attention amongst medicinal chemists due to their wide scale of biological activities .

properties

IUPAC Name

2-amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-5-9-4(3-12-5)6(8)7(10)11;/h3,6H,2,8H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSYVMMCUAFAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid hydrochloride

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